molecular formula C16H24N4O2S B14663365 1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine CAS No. 50354-98-8

1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine

Cat. No.: B14663365
CAS No.: 50354-98-8
M. Wt: 336.5 g/mol
InChI Key: MTCFDQXLGAHIKG-UHFFFAOYSA-N
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Description

1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine typically involves multiple steps. One common route includes the diazotization of aniline derivatives followed by coupling with a sulfonyl chloride and subsequent reaction with piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine is unique due to its combination of a diazenyl group and a sulfonyl group attached to a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

50354-98-8

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

(4-methyl-3-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-yldiazene

InChI

InChI=1S/C16H24N4O2S/c1-14-7-8-15(17-18-19-9-5-6-10-19)13-16(14)23(21,22)20-11-3-2-4-12-20/h7-8,13H,2-6,9-12H2,1H3

InChI Key

MTCFDQXLGAHIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NN2CCCC2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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